2-(1-phenyltetrazol-5-yl)sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide
Overview
Description
2-(1-phenyltetrazol-5-yl)sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide is a complex organic compound with a molecular formula of C16H12F3N5OS
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-phenyltetrazol-5-yl)sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide typically involves multiple steps, starting with the preparation of the tetrazole ring. The tetrazole ring can be synthesized through the cyclization of an azide with a nitrile. The subsequent steps involve the introduction of the sulfanyl group and the trifluoromethylphenyl group under controlled conditions. The reaction conditions often require the use of catalysts, specific temperatures, and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
2-(1-phenyltetrazol-5-yl)sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of a nitro group can produce an amine.
Scientific Research Applications
2-(1-phenyltetrazol-5-yl)sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe due to its unique structural features.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology.
Industry: It can be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 2-(1-phenyltetrazol-5-yl)sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to interact with enzymes and receptors in a similar manner. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The sulfanyl group can participate in redox reactions, potentially modulating the activity of target proteins.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-phenyltetrazol-5-yl)sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide
- N-[3-(5-sulfanyl-1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide
Uniqueness
Compared to similar compounds, 2-(1-phenyltetrazol-5-yl)sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide stands out due to the specific positioning of the trifluoromethyl group, which can significantly influence its chemical reactivity and biological activity. The presence of the tetrazole ring and the sulfanyl group also contributes to its unique properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(1-phenyltetrazol-5-yl)sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3N5OS/c17-16(18,19)11-5-4-6-12(9-11)20-14(25)10-26-15-21-22-23-24(15)13-7-2-1-3-8-13/h1-9H,10H2,(H,20,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFHYYAFWLORTBR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=CC=CC(=C3)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3N5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30361590 | |
Record name | 2-(1-phenyltetrazol-5-yl)sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30361590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5947-93-3 | |
Record name | 2-(1-phenyltetrazol-5-yl)sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30361590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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